molecular formula C12H12O4-2 B11761133 (2R)-2-(1-Phenylethyl)butanedioate

(2R)-2-(1-Phenylethyl)butanedioate

Cat. No.: B11761133
M. Wt: 220.22 g/mol
InChI Key: FDXVETHETURZLC-LHIURRSHSA-L
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Description

(2R)-2-(1-Phenylethyl)butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a butanedioate group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1-Phenylethyl)butanedioate typically involves the esterification of (2R)-2-(1-Phenylethyl)butanedioic acid with an appropriate alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino esters, thioesters.

Scientific Research Applications

(2R)-2-(1-Phenylethyl)butanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(1-Phenylethyl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the active phenylethyl moiety. This moiety can then interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

  • (2S)-2-(1-Phenylethyl)butanedioate
  • (2R)-2-(1-Phenylethyl)propanoate
  • (2R)-2-(1-Phenylethyl)hexanedioate

Comparison:

    (2S)-2-(1-Phenylethyl)butanedioate: The stereochemistry differs, which can affect the compound’s reactivity and biological activity.

    (2R)-2-(1-Phenylethyl)propanoate: The shorter carbon chain in the propanoate may result in different physical and chemical properties.

    (2R)-2-(1-Phenylethyl)hexanedioate: The longer carbon chain in the hexanedioate can influence its solubility and interaction with biological targets.

(2R)-2-(1-Phenylethyl)butanedioate stands out due to its specific stereochemistry and the balance between its hydrophobic phenylethyl group and hydrophilic butanedioate group, making it unique in its class.

Properties

Molecular Formula

C12H12O4-2

Molecular Weight

220.22 g/mol

IUPAC Name

(2R)-2-(1-phenylethyl)butanedioate

InChI

InChI=1S/C12H14O4/c1-8(9-5-3-2-4-6-9)10(12(15)16)7-11(13)14/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)/p-2/t8?,10-/m1/s1

InChI Key

FDXVETHETURZLC-LHIURRSHSA-L

Isomeric SMILES

CC(C1=CC=CC=C1)[C@@H](CC(=O)[O-])C(=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)C(CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

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